molecular formula C21H30N4O3S2 B3004863 N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 1223250-67-6

N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide

Cat. No. B3004863
CAS RN: 1223250-67-6
M. Wt: 450.62
InChI Key: NHOAAJHIGZFDFK-UHFFFAOYSA-N
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Description

The compound "N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide" appears to be a complex molecule that may be related to the field of asymmetric synthesis of amines and potentially to the synthesis of certain antibiotics or sulfonamide derivatives. The tert-butylsulfamoyl and pyrimidinyl groups suggest a molecule that could be involved in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then react with various nucleophiles. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also serves as a chiral directing group and can be cleaved post-reaction with acid . Additionally, the synthesis of N-(tert-butoxycarbonyl)sulfamide, a related compound, has been improved by forming a water-resistant pyridinium salt intermediate, which can then be converted to the target compound in the presence of water, avoiding the need for cryogenic temperatures .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been characterized by crystallography. In the crystal, π-π interactions and hydrogen-bonding interactions form a three-dimensional network, which is indicative of the potential for solid-state stability and intermolecular interactions that could be relevant for the compound .

Chemical Reactions Analysis

The tert-butylsulfamoyl group is known to be a versatile moiety in chemical reactions. For instance, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides, which are structurally related to the tert-butylsulfamoyl group, can react with aldehydes and ketones to form γ-hydroxy amides. These intermediates can then be converted to furanones, a class of compounds with various applications . This suggests that the tert-butylsulfamoyl group in the compound of interest may also undergo similar transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide" are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the stability of the pyridinium salt intermediate in the synthesis of N-(tert-butoxycarbonyl)sulfamide suggests that the compound may have good resistance to moisture . The crystal structure analysis of a related sulfonamide indicates potential for solid-state stability and specific intermolecular interactions . These insights could be extrapolated to infer that the compound may also exhibit similar stability and intermolecular interaction characteristics.

properties

IUPAC Name

N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S2/c1-14-17(15(2)24-20(23-14)29-6)11-12-19(26)22-13-16-9-7-8-10-18(16)30(27,28)25-21(3,4)5/h7-10,25H,11-13H2,1-6H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOAAJHIGZFDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=CC=CC=C2S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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